1,3-Propanediol, 2,2-diphenyl-, carbamate
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Overview
Description
1,3-Propanediol, 2,2-diphenyl-, carbamate is an organic compound with significant applications in various fields. This compound is characterized by the presence of two phenyl groups attached to the 1,3-propanediol backbone, along with a carbamate functional group. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-diphenyl-, carbamate typically involves the reaction of 2,2-diphenyl-1,3-propanediol with a carbamoylating agent. One common method is the reaction of 2,2-diphenyl-1,3-propanediol with phosgene or a phosgene equivalent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-diphenyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
1,3-Propanediol, 2,2-diphenyl-, carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-diphenyl-, carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-1,3-propanediol: Similar structure but lacks the carbamate group.
1,3-Propanediol, 2-phenyl-: Contains only one phenyl group.
1,3-Propanediol, 2,2-diethyl-: Contains ethyl groups instead of phenyl groups.
Uniqueness
1,3-Propanediol, 2,2-diphenyl-, carbamate is unique due to the presence of both phenyl groups and the carbamate functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
25451-63-2 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3-hydroxy-2,2-diphenylpropyl) carbamate |
InChI |
InChI=1S/C16H17NO3/c17-15(19)20-12-16(11-18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18H,11-12H2,(H2,17,19) |
InChI Key |
BXUSEVHVYZZWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(COC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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